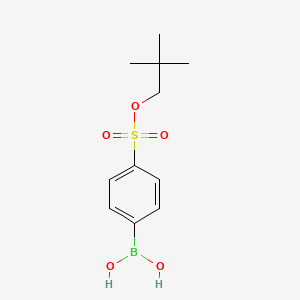

(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid

Beschreibung

(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a para-substituted sulfonyl group modified with a neopentyloxy (2,2-dimethylpropoxy) moiety. This compound belongs to the aryl boronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis .

Eigenschaften

IUPAC Name |

[4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSWCPUGAFITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657074 | |

| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-74-1 | |

| Record name | 1-(2,2-Dimethylpropyl) 4-boronobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-Amino Phenyl Boronic Acid Derivative

One method involves using 4-nitrobenzene boronic acid as a raw material to produce 4-amino phenyl boronic acid, which is then acylated to yield the 4-amino phenyl boronic acid derivative.

- Hydrogenation Reduction: Add 16.7g (0.1mol) of 4-nitrobenzene boronic acid and 200mL of absolute ethyl alcohol into a hydrogenation reaction kettle. Add 1.67g of palladium on carbon (0.5%). Displace with nitrogen five times, then heat to reflux under 0.5 atm hydrogen pressure. React for 3 hours, then cool and filter to obtain 13.5g of white solid powder of 4-amino phenyl boronic acid, with a yield of 98.7% and a melting point of 62-66°C.

- Acylation Reaction: Add 13.7g (0.1mol) of 4-amino phenyl boronic acid and 50mL of tetrahydrofuran into a three-necked flask. Stir sufficiently, then cool to 10°C. Add 11.7g (0.15mol) of chloroacetic chloride dropwise. After the addition, stir the reaction at 25°C for 5 hours. Add 150mL of water, stir to precipitate a solid, then filter and dry to obtain 13g of white solid powder of 4-acetamidobenzeneboronic acid, with a yield of 72.6% and a melting point of 216-220°C.

Table 1: Reaction Conditions and Yields for 4-Amino Phenyl Boronic Acid Derivative Preparation

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogenation Reduction | 4-nitrobenzene boronic acid (0.1 mol), absolute ethyl alcohol (200 mL) | Palladium on carbon (1.67g, 0.5%), Nitrogen | Reflux | 3 | 98.7 |

| Acylation Reaction | 4-amino phenyl boronic acid (0.1 mol), tetrahydrofuran (50 mL), chloroacetic chloride (0.15 mol) | None | 25 | 5 | 72.6 |

Preparation of 4-(Fluorosulfonyl)phenylboronic acid

This method involves the synthesis of arylsulfonyl fluoride boronic acids.

- Miyaura Borylation: React an appropriate starting material with bis(pinacolato)diboron ($$B2pin2$$) using $$Pd(dppf)Cl_2$$ as a catalyst to obtain a boronic ester with a yield of 88%.

- Hydrolysis: Hydrolyze the boronic ester to produce the target boronic acid using ammonium acetate and sodium periodate with a yield of 64%.

- Purification: Purify the para-benzenesulfonyl fluoride boronic acid via trituration with a hexane/dichloromethane mixture.

Reaction:

4-(Fluorosulfonyl)phenylboronic acid pinacol ester 2a (1.2 g, 4.2 mmol, 1.0 equiv), \$$NH4OAc\$$ (1.64 g, 21 mmol, 5.0 equiv), \$$NaIO4\$$ (3.64 g, 17 mmol, 4.0 equiv), acetone (20 mL) and water (20 mL). The crude product was triturated with hexane/\$$CH2Cl2\$$ (2:1), followed by pentane to afford the boronic acid 3a as a white solid (0.55 g), 64% yield. mp 240 °C (decomp.) (\$$CH2Cl2\$$); 1H NMR (400 MHz, DMSO-\$$d6\$$) δ 8.58 (s, 2H), 8.14–8.07 (m, 4H); 11B NMR (128 MHz, DMSO-\$$d6\$$) δ 25.6..

Table 2: Synthesis of 4-(Fluorosulfonyl)phenylboronic acid

| Step | Reactants | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Borylation | Starting material, $$B2pin2$$ | $$Pd(dppf)Cl_2$$, Miyaura borylation | 88 |

| Hydrolysis | Boronic ester | Ammonium acetate, sodium periodate, acetone, water | 64 |

| Purification | Crude product | Trituration with hexane/\$$CH2Cl2\$$ (2:1), followed by pentane | N/A |

Analysis

Spectroscopic data, including NMR and FT-IR, are crucial for confirming the structure and purity of the synthesized compound. Melting point determination also aids in verifying the compound's identity and purity.

Analyse Chemischer Reaktionen

4-(Neopentyloxysulfonyl)phenylboronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfid- oder Thiolgruppe umwandeln.

Substitution: Die Boronsäuregruppe kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Palladiumkatalysatoren für Kupplungsreaktionen . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören substituierte Phenylboronsäuren und Sulfonsäurederivate.

Wissenschaftliche Forschungsanwendungen

4-(Neopentyloxysulfonyl)phenylboronsäure wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit in der organischen Synthese häufig verwendet. Einige ihrer Anwendungen umfassen:

Biologie: Wird bei der Entwicklung von Bor-haltigen Verbindungen für biologische Studien eingesetzt, wie z. B. Enzyminhibitoren und molekulare Sonden.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Neopentyloxysulfonyl)phenylboronsäure beruht auf seiner Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Die Boronsäuregruppe kann mit Diolen und anderen Nukleophilen interagieren, was sie nützlich für die Entwicklung von Enzyminhibitoren und molekularen Sensoren macht . Die Sulfonylgruppe erhöht die Löslichkeit und Stabilität der Verbindung, wodurch sie an einer Vielzahl chemischer Reaktionen teilnehmen kann.

Wirkmechanismus

The mechanism of action of 4-(Neopentyloxysulfonyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors . The sulfonyl group enhances the compound’s solubility and stability, allowing it to participate in a wide range of chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Steric Effects : The neopentyloxy group’s bulk may reduce aqueous solubility compared to smaller substituents (e.g., cyclopropylmethyl or methylthio ), aligning with precipitation issues observed in other bulky boronic acids .

- Polarity : Piperazine and morpholine sulfonyl analogs exhibit higher TPSA (>89 Ų) due to nitrogen/oxygen atoms, favoring interactions in polar environments but limiting membrane permeability .

Antiproliferative Effects

While direct data on the neopentyloxy derivative is unavailable, structurally related boronic acids show varied bioactivity:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (antiproliferative) .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .

- Precipitation Issues : Bulky analogs (e.g., [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid) precipitate in RPMI medium, limiting assay reliability .

The neopentyloxy group’s hydrophobicity may enhance cell membrane penetration but could also reduce bioavailability due to aggregation.

Solubility and Formulation Challenges

- Aqueous Solubility: Bulky substituents (neopentyloxy, isopentylsulfinyl ) correlate with lower aqueous solubility, necessitating co-solvents or nanoparticle formulations.

Biologische Aktivität

(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid, with the molecular formula and CAS number 957060-74-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a building block in chemical synthesis and has implications in drug development and various biological applications.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. Specifically, compounds similar to this one have been found to halt progression at the G2/M phase, thereby inhibiting tumor growth effectively .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. Boronic acids can form reversible covalent bonds with diols in biological molecules, influencing enzyme activity and cellular pathways. This property is particularly relevant in the context of inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. For example, this compound has been tested for its ability to enhance the efficacy of certain antibiotics against resistant bacterial strains. In particular, it has shown promise in combination therapies where it acts synergistically with other antimicrobial agents .

Case Study 1: Inhibition of KPC Enzymes

A study evaluated the effectiveness of boronic acids in differentiating KPC-producing Klebsiella pneumoniae isolates from non-producing strains. The results indicated that the inclusion of boronic acid significantly increased the sensitivity and specificity of antibiotic susceptibility tests, demonstrating its potential role as a diagnostic tool in clinical microbiology .

Case Study 2: Anticancer Activity

In vitro studies on related boronic acid compounds have demonstrated their ability to inhibit cancer cell proliferation. One study reported an IC50 value of approximately 6 nM for a structurally similar compound, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to other boronic acid derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of proteasome; β-lactamase inhibition |

| Bortezomib | Yes | Limited | Proteasome inhibition |

| Other Boronic Acid Derivatives | Varies | Yes | Various mechanisms |

Q & A

Q. What are the standard synthetic routes for preparing (4-((Neopentyloxy)sulfonyl)phenyl)boronic acid, and how can purity be optimized?

Synthesis typically involves introducing the neopentyloxy sulfonyl group onto a pre-functionalized phenylboronic acid. A common method includes:

- Step 1 : Sulfonylation of 4-aminophenylboronic acid with neopentyloxy sulfonyl chloride under mild basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

- Step 2 : Oxidation or direct coupling to stabilize the sulfonyl group, followed by boronic acid protection/deprotection as needed .

- Purity Optimization : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/11B NMR : Confirm boronic acid integrity (δ ~7.5-8.5 ppm for aromatic protons; δ ~30 ppm for boron in 11B NMR) and sulfonyl group placement .

- FT-IR : Validate sulfonyl (S=O stretch ~1350-1150 cm⁻¹) and boronic acid (B-O stretch ~1320-1280 cm⁻¹) functionalities .

- HPLC-MS : Assess purity and molecular ion ([M−H]⁻ peak in negative mode ESI-MS) .

Advanced Research Questions

Q. How can contradictory results in Suzuki-Miyaura cross-coupling efficiency be resolved when using this compound?

Discrepancies often arise from:

- Base Selection : Sodium carbonate (aqueous phase) vs. potassium phosphate (anhydrous). The latter may improve yields in non-polar solvents due to reduced hydrolysis .

- Solubility Limitations : Use mixed solvents (e.g., THF/H2O) or phase-transfer catalysts to enhance boronic acid activation .

- Steric Hindrance : The neopentyloxy group may slow transmetallation. Optimize palladium catalysts (e.g., XPhos Pd G3) for bulky substrates .

Q. What role does the neopentyloxy sulfonyl group play in modulating reactivity or biological interactions?

- Steric Effects : The branched neopentyl group reduces accessibility to the boronic acid moiety, impacting cross-coupling rates and selectivity in multi-step syntheses .

- Electronic Effects : The sulfonyl group withdraws electron density, potentially stabilizing the boronate intermediate in Suzuki reactions .

- Biomolecular Binding : The sulfonyl group may enhance hydrogen bonding with proteases or kinases, as observed in analogous boronic acid inhibitors (e.g., bortezomib derivatives) .

Q. What strategies are recommended for optimizing reaction conditions in novel catalytic systems?

- Design of Experiments (DoE) : Screen Pd catalysts (e.g., Pd(OAc)₂, SPhos Pd), solvents (DME, toluene), and temperatures to identify robust conditions .

- In Situ Monitoring : Use 11B NMR to track boronic acid consumption and detect side reactions (e.g., protodeboronation) .

- Computational Modeling : Predict steric/electronic barriers using DFT calculations (e.g., Gaussian 16) to guide ligand selection .

Q. How can researchers investigate this compound’s interactions with biomolecules for therapeutic applications?

- Surface Plasmon Resonance (SPR) : Immobilize glycoproteins or enzymes on a chip to measure binding kinetics (ka/kd) and affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of boronic acid-diol interactions (e.g., with ribose in glycoproteins) .

- Cellular Assays : Test inhibition of proteasomal activity in cancer cell lines (e.g., MM1.S myeloma) using fluorescence-based substrates (e.g., Z-LLE-AMC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.